molecular formula C19H26N2O4 B2840694 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate CAS No. 1788041-44-0

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate

Cat. No.: B2840694
CAS No.: 1788041-44-0
M. Wt: 346.427
InChI Key: MYMIEWSPEXXWTG-UHFFFAOYSA-N
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Description

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate is a complex organic compound with the molecular formula C({19})H({26})N({2})O({4}) It features a bicyclic structure with two nitrogen atoms incorporated into the ring system, making it a diazabicyclo compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate typically involves the following steps:

    Formation of the Diazabicyclo[4.2.0]octane Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method includes the reaction of a suitable diamine with a diester in the presence of a strong base.

    Introduction of the Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions. Benzylation can be achieved using benzyl bromide in the presence of a base, while tert-butylation can be done using tert-butyl chloride or tert-butyl bromide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precision required for such complex syntheses.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced diazabicyclo compounds.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and as a scaffold for the development of enzyme inhibitors. Its diazabicyclo structure is particularly useful in the design of molecules that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate: Similar structure but with one less carboxylate group.

    3,7-Diazabicyclo[4.2.0]octane-3,7-dicarboxylate: Lacks the benzyl and tert-butyl groups.

    7-Benzyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate: Lacks the tert-butyl group.

Uniqueness

The presence of both benzyl and tert-butyl groups in 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate makes it unique. These groups contribute to its stability and reactivity, enhancing its potential for various applications in research and industry.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering numerous possibilities for future research and development.

Properties

IUPAC Name

7-O-benzyl 3-O-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-16-15(11-20)12-21(16)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMIEWSPEXXWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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